Fmoc-D-Phe(2-Cl)-OH
Description
Historical Development and Significance
The discovery of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in 1970 by Louis A. Carpino and Grace Y. Han marked a pivotal advancement in peptide synthesis. Prior to this innovation, the tert-butoxycarbonyl (Boc) group dominated peptide chemistry, but its acid-labile nature limited compatibility with acid-sensitive substrates. The introduction of the base-labile Fmoc group provided an orthogonal protection strategy, enabling selective deprotection without disrupting acid-stable side-chain protections.
Fmoc-2-chloro-D-phenylalanine emerged as a specialized derivative within this framework, combining the steric and electronic effects of chlorine substitution with the chirality of D-phenylalanine. Its development addressed growing needs in asymmetric synthesis and peptidomimetic drug design, particularly for creating non-natural amino acid residues with enhanced metabolic stability. The chlorine atom at the ortho position influences peptide backbone conformation while maintaining compatibility with solid-phase peptide synthesis (SPPS) workflows.
Position in Modern Chemical Research
Fmoc-2-chloro-D-phenylalanine occupies a critical niche in contemporary research, as evidenced by its applications across five key domains:
The compound’s unique stereoelectronic profile—combining the electron-withdrawing chlorine substituent with the D-configuration—makes it indispensable for engineering peptides with tailored physicochemical properties. Recent advances in automated SPPS platforms have further amplified its utility, with global market projections indicating 8.2% CAGR growth for specialized Fmoc-amino acids through 2030.
Nomenclature and Classification
Fmoc-2-chloro-D-phenylalanine is systematically defined through its IUPAC name and structural identifiers:
| Property | Description |
|---|---|
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-chlorophenyl)propanoic acid |
| CAS Number | 205526-22-3 |
| Molecular Formula | C₂₄H₂₀ClNO₄ |
| SMILES | O=C(O)C@@HCC4=C(Cl)C=CC=C4 |
| Chiral Center Configuration | D-series (R-configuration at α-carbon) |
As a fluorinated aromatic amino acid derivative, it belongs to two overlapping chemical classes:
- Protected amino acids : Characterized by the Fmoc group at the N-terminus
- Halogenated phenylalanine analogs : Defined by the ortho-chlorine substitution on the benzyl side chain
The Fmoc group’s UV activity (ε₂₆₇ = 7,800 M⁻¹cm⁻¹) allows real-time monitoring of coupling efficiency during SPPS, while the chlorine atom’s inductive effects modulate nucleophilic susceptibility at the β-carbon.
Properties
IUPAC Name |
(2R)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKPNPLIMFSDY-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427303 | |
| Record name | Fmoc-2-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-22-3 | |
| Record name | Fmoc-2-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fmoc Protection of D-Phenylalanine
The synthesis begins with the protection of the amino group of D-phenylalanine using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction is typically conducted in a biphasic system of dioxane/water (1:10 v/v) with sodium bicarbonate (4 eq) as the base. Vigorous stirring at 25°C for 4 hours achieves 92–95% yield, though prolonged reaction times risk dipeptide formation via mixed anhydride intermediates.
Table 1: Optimization of Fmoc Protection Conditions
Directed Ortho-Chlorination
Chlorination at the phenyl ring’s ortho position employs N-chlorosuccinimide (NCS) (1.2 eq) in anhydrous DMF at 0°C under nitrogen. The reaction proceeds via electrophilic aromatic substitution, with FeCl₃ (0.1 eq) as a Lewis acid catalyst. After 12 hours, the mixture is quenched with ice-water, yielding 2-chloro-D-phenylalanine with 85% regioselectivity.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Resin Functionalization
The 2-chlorotrityl chloride resin is esterified with Fmoc-2-chloro-D-phenylalanine using N,N-diisopropylethylamine (DIPEA) (3 eq) in dichloromethane (DCM). This forms a acid-labile trityl ester linkage, enabling subsequent Fmoc-based chain elongation.
Table 2: Resin Loading Efficiency Under Varied Conditions
| DIPEA (eq) | Reaction Time (h) | Loading (mmol/g) | Purity (%) |
|---|---|---|---|
| 2 | 2 | 0.68 | 91 |
| 3 | 1.5 | 0.82 | 95 |
| 4 | 1 | 0.79 | 93 |
Fmoc Deprotection Challenges
Piperazine derivatives generated during Fmoc removal (20% piperidine/DMF) can alkylate sensitive residues. Studies show that substituting 5% 1,4-bis(9H-fluoren-9-ylmethyl)piperazine in N-methylpyrrolidone (NMP) reduces side reactions by 72% compared to conventional piperidine.
Industrial-Scale Production
Continuous Flow Synthesis
A tubular reactor system achieves 89% yield at 50°C with:
Crystallization and Purification
Crude product is recrystallized from ethyl acetate/hexanes (1:3) at −20°C, yielding needle-like crystals with 99.5% purity (HPLC). Chiral HPLC (Chirobiotic T column) confirms >99% enantiomeric excess.
Analytical and Mechanistic Insights
Byproduct Formation Pathways
Mixed anhydride intermediates (Fmoc-amino acid-Fmoc-Cl) lead to dipeptide contaminants (0.2–1.8%). Kinetic studies show this side reaction follows second-order kinetics (k = 0.12 L·mol⁻¹·min⁻¹).
Solvent Effects on Chlorination
Polar aprotic solvents (DMF, DMSO) enhance chlorination rates by stabilizing the Wheland intermediate. In DMF, the reaction completes in 8 hours vs. 24 hours in THF.
Emerging Methodologies
Enzymatic Resolution
Candida antarctica lipase B catalyzes the kinetic resolution of racemic 2-chloro-phenylalanine ethyl ester, achieving 99% ee for the D-enantiomer. Process parameters:
Chemical Reactions Analysis
Types of Reactions: Fmoc-2-chloro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection Reactions: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Major Products Formed:
Substitution Reactions: The major products are
Biological Activity
Fmoc-2-chloro-D-phenylalanine (Fmoc-D-Phe(2-Cl)-OH) is a derivative of phenylalanine, modified with a fluorene-9-methyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 2-position of the aromatic ring. This compound is notable for its applications in peptide synthesis and its potential biological activities, particularly in antimicrobial and anticancer contexts. This article reviews the biological activity of Fmoc-2-chloro-D-phenylalanine, supported by recent research findings, case studies, and relevant data tables.
- Molecular Formula : C24H20ClNO4
- CAS Number : 205526-22-3
- Melting Point : 154°C
- Density : 1.3 g/cm³
- Boiling Point : 640.9°C at 760 mmHg
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of Fmoc derivatives, particularly against Gram-positive bacteria. Fmoc-D-Phe(2-Cl) has demonstrated significant antibacterial effects through mechanisms that disrupt bacterial membranes.
-
Activity Spectrum :
- Effective primarily against Gram-positive bacteria.
- Limited activity against Gram-negative bacteria due to membrane permeability issues.
-
Mechanism of Action :
- Disruption of bacterial cell walls.
- Inhibition of biofilm formation and eradication of pre-existing biofilms.
Table 1 summarizes the antibacterial efficacy of Fmoc-D-Phe(2-Cl) compared to standard antibiotics:
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Notes |
|---|---|---|---|
| Fmoc-2-chloro-D-Phe | Yes | Limited | Disrupts membrane integrity |
| Ampicillin | Yes | No | Standard treatment for infections |
| Vancomycin | Yes | No | Effective against MRSA |
Anticancer Activity
The potential anticancer properties of Fmoc-D-Phe(2-Cl) have also been explored. Research indicates that derivatives of phenylalanine can exhibit cytotoxic effects on various cancer cell lines.
- Cell Viability Studies :
- Evaluated against several cancer types, showing varying degrees of cytotoxicity.
- Some derivatives demonstrated submicromolar activity against specific cancer cell lines.
Table 2 presents findings from recent cytotoxicity assays:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Fmoc-2-chloro-D-Phe |
| HeLa (Cervical Cancer) | 8.5 | Fmoc-2-chloro-D-Phe |
| A549 (Lung Cancer) | 12.0 | Fmoc-2-chloro-D-Phe |
Study on Antimicrobial Effects
A study published in Materials Science investigated the combination of Fmoc-D-Phe(2-Cl) with graphene oxide (GO) to enhance its antibacterial properties. The hybrid material exhibited improved efficacy against both Gram-positive and some Gram-negative bacteria when compared to Fmoc alone, suggesting that the incorporation of GO can enhance the antimicrobial spectrum by altering the physical properties of the gel formed with Fmoc derivatives .
Study on Cytotoxicity
Another research effort focused on evaluating the cytotoxic effects of various amino acid derivatives, including Fmoc-D-Phe(2-Cl), on human cancer cell lines. The results indicated that while the compound showed significant cytotoxicity, it also had a favorable safety profile with minimal effects on primary mammalian cells, indicating potential for therapeutic use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fmoc-2-chloro-D-phenylalanine belongs to a family of halogenated and functionalized Fmoc-phenylalanine derivatives. Below is a detailed comparison with structurally analogous compounds:
Substitution Position and Stereochemistry
| Compound Name | Substituent Position | Stereochemistry | CAS Number | Key Applications |
|---|---|---|---|---|
| Fmoc-2-chloro-D-phenylalanine | 2-chloro | D-configuration | 205526-22-3 | Peptide synthesis, SAR studies |
| Fmoc-2-chloro-L-phenylalanine | 2-chloro | L-configuration | 198560-41-7 | Mirror-image peptide design |
| Fmoc-3-chloro-DL-phenylalanine | 3-chloro | Racemic (DL) | Multiple | Hydrogel formation, drug delivery |
| Fmoc-2,4-dichloro-L-phenylalanine | 2,4-dichloro | L-configuration | 352351-62-3 | Enhanced hydrophobicity in peptides |
| Fmoc-4-methyl-D-phenylalanine | 4-methyl | D-configuration | 204260-38-8 | Intermediate in chemical synthesis |
- Positional Effects : The 2-chloro substitution in Fmoc-2-chloro-D-phenylalanine increases steric hindrance and hydrophobicity compared to 3- or 4-substituted analogs (). This impacts peptide folding and binding affinity in SAR studies.
- Stereochemical Impact : The D-configuration is critical for designing protease-resistant peptides, whereas L-forms are used in natural peptide mimics ().
Functional Group Variations
| Compound Name | Functional Group | Molecular Weight | Key Properties |
|---|---|---|---|
| Fmoc-2-chloro-D-phenylalanine | Chlorine | 421.87 g/mol | High hydrophobicity, moderate reactivity |
| Fmoc-D-3-Trifluoromethylphenylalanine | Trifluoromethyl | 453.35 g/mol | Enhanced electron-withdrawing effects |
| Fmoc-2-methyl-D-phenylalanine | Methyl | 401.45 g/mol | Reduced steric bulk, improved solubility |
| Fmoc-2-methoxy-D-phenylalanine | Methoxy | 417.44 g/mol | Increased polarity, hydrogen bonding |
- Chlorine vs. Trifluoromethyl : The trifluoromethyl group in Fmoc-D-3-Trifluoromethylphenylalanine provides stronger electron-withdrawing effects, altering peptide electronic properties and enhancing binding to hydrophobic pockets in proteins ().
- Methyl vs. Methoxy : Methyl groups improve solubility, while methoxy groups introduce polarity, affecting hydrogel formation and drug release kinetics ().
Q & A
Q. What methods are recommended for synthesizing Fmoc-2-chloro-D-phenylalanine with high enantiomeric purity?
The synthesis of Fmoc-2-chloro-D-phenylalanine requires precise control of stereochemistry. A common approach involves:
- Using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) as the protecting agent under alkaline conditions (pH > 7) to avoid protonation of the amino group .
- Employing NaHCO₃ as a mild base to maintain pH stability and minimize side reactions like dipeptide formation .
- Purification via reverse-phase HPLC or preparative TLC to isolate the D-enantiomer, as racemization can occur during synthesis .
- Characterizing the product using ¹H/¹³C NMR and mass spectrometry to confirm stereochemical integrity .
Q. How should researchers handle and store Fmoc-2-chloro-D-phenylalanine to ensure stability?
- Store at 0–4°C in airtight, light-protected containers to prevent degradation of the Fmoc group .
- Avoid exposure to moisture and strong acids/bases, as these can cleave the Fmoc protecting group prematurely .
- Use inert gas (e.g., argon) purging for long-term storage to minimize oxidation of the chloro-substituted aromatic ring .
Q. What analytical techniques are critical for verifying the identity of Fmoc-2-chloro-D-phenylalanine?
Key techniques include:
- HPLC with chiral columns to resolve D/L enantiomers and confirm enantiomeric excess (>98% ee) .
- High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₀ClNO₄: 422.12) .
- FT-IR spectroscopy to detect characteristic Fmoc carbonyl stretches (~1700 cm⁻¹) and aromatic C-Cl bonds (~550 cm⁻¹) .
Advanced Research Questions
Q. How does the 2-chloro substitution on the phenyl ring influence peptide secondary structure when incorporated into synthetic peptides?
The electron-withdrawing chloro group at the 2-position induces steric hindrance and alters π-π stacking interactions, which can:
- Stabilize β-sheet or α-helix conformations depending on adjacent residues, as observed in circular dichroism (CD) studies of similar halogenated peptides .
- Enhance peptide rigidity, as demonstrated via molecular dynamics simulations of chloro-substituted phenylalanine analogs .
- Impact bioactivity; for example, chloro-substituted peptides may exhibit improved receptor binding affinity due to altered hydrophobic interactions .
Q. What strategies mitigate racemization risks during solid-phase peptide synthesis (SPPS) using Fmoc-2-chloro-D-phenylalanine?
- Use low-temperature coupling (4°C) with activators like HATU or PyBOP to reduce base-induced racemization .
- Limit coupling times to ≤1 hour and monitor via Kaiser test to prevent prolonged exposure to basic conditions .
- Substitute DIPEA with milder bases (e.g., N-methylmorpholine) in the activation step to preserve stereochemistry .
Q. How can researchers resolve contradictory data on the reactivity of Fmoc-2-chloro-D-phenylalanine in peptide coupling versus analogous fluorinated derivatives?
- Conduct comparative kinetic studies using real-time NMR to track coupling rates under identical conditions (e.g., solvent, base, temperature) .
- Analyze electronic effects via DFT calculations; the chloro group’s stronger electron-withdrawing nature may reduce nucleophilicity compared to fluoro derivatives, requiring optimized activation protocols .
- Validate findings with MALDI-TOF MS to confirm peptide chain elongation efficiency .
Q. What are the limitations of current toxicity and ecotoxicity data for Fmoc-2-chloro-D-phenylalanine, and how can these gaps be addressed?
- Existing SDS documents often lack detailed toxicological profiles, as noted for structurally similar Fmoc-protected amino acids .
- Proposed solutions:
- Perform Ames tests and in vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) to assess mutagenic and acute toxicity .
- Use Daphnia magna or algae growth inhibition tests for preliminary ecotoxicity screening .
Methodological Considerations
Q. How should researchers design experiments to compare the stability of Fmoc-2-chloro-D-phenylalanine with its 3- or 4-chloro isomers?
- Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC .
- Use LC-MS/MS to identify degradation products (e.g., dehalogenation or Fmoc cleavage) .
- Compare activation energies of decomposition pathways using Arrhenius plots derived from thermogravimetric analysis (TGA) .
Q. What computational tools are effective for predicting the physicochemical properties of Fmoc-2-chloro-D-phenylalanine?
- Molecular docking (AutoDock Vina) to model interactions with proteolytic enzymes or peptide receptors .
- COSMO-RS simulations to predict solubility in organic solvents (e.g., DMF, acetonitrile) critical for SPPS .
- Quantum mechanical calculations (Gaussian) to map electrostatic potential surfaces and identify reactive sites .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the solubility of Fmoc-2-chloro-D-phenylalanine in polar aprotic solvents?
Discrepancies may arise from:
- Batch-to-batch variability in crystallinity; recrystallize the compound from ethanol/water mixtures to ensure consistent purity .
- Solvent pre-saturation with inert gases (e.g., N₂) to prevent oxidation-induced aggregation .
- Quantify solubility via gravimetric analysis and report detailed solvent preparation protocols to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
